Kojic acid - 123712-78-7

Kojic acid

Catalog Number: EVT-1176484
CAS Number: 123712-78-7
Molecular Formula: C6H6O4
Molecular Weight: 142.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kojic acid is a pyranone that is 4H-pyran substituted by a hydroxy group at position 5, a hydroxymethyl group at position 2 and an oxo group at position 4. It has been isolated from the fungus Aspergillus oryzae. It has a role as a NF-kappaB inhibitor, an Aspergillus metabolite, a skin lightening agent, an EC 1.10.3.1 (catechol oxidase) inhibitor, an EC 1.10.3.2 (laccase) inhibitor, an EC 1.13.11.24 (quercetin 2,3-dioxygenase) inhibitor, an EC 1.14.18.1 (tyrosinase) inhibitor and an EC 1.4.3.3 (D-amino-acid oxidase) inhibitor. It is an enol, a primary alcohol and a member of 4-pyranones. It derives from a hydride of a 4H-pyran.
Kojic acid, also known as acido kojico or kojisaeure, belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. Kojic acid exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, kojic acid is primarily located in the cytoplasm. Kojic acid can be biosynthesized from 4H-pyran. Kojic acid is a potentially toxic compound.
Source

Kojic acid is produced during the fermentation of carbohydrates by Aspergillus species, particularly in the production of traditional Japanese foods such as miso and soy sauce. Its discovery dates back to the early 20th century when it was isolated from the culture broth of Aspergillus oryzae . It can also be synthesized through various chemical methods, which are explored further in this article.

Classification

Kojic acid belongs to the class of organic compounds known as pyranones. It is categorized as a secondary metabolite produced by fungi and is classified under natural products with significant biological activity .

Synthesis Analysis

Methods

Kojic acid can be synthesized via several methods, including biocatalytic processes and traditional chemical synthesis. Notably, recent advancements have highlighted the use of lipases from Aspergillus niger as effective biocatalysts for synthesizing kojic acid derivatives in aqueous media .

Technical Details:

  • Biocatalytic Synthesis: Utilizing lipase enzymes allows for more environmentally friendly synthesis conditions compared to conventional methods.
  • Chemical Synthesis: One common method involves the reaction of 2-amino pyridine with aldehydes under controlled conditions to form kojic acid derivatives .
Molecular Structure Analysis

Structure

The molecular structure of kojic acid features a pyranone ring with hydroxyl and hydroxymethyl substituents. The compound exhibits a specific three-dimensional configuration that is critical for its biological activity.

Data

  • Molecular Formula: C6H6O4C_6H_6O_4
  • Melting Point: Approximately 153.5 °C
  • Solubility: Soluble in water (43.85 g/L), acetone, ethanol, and slightly soluble in benzene .
Chemical Reactions Analysis

Reactions

Kojic acid participates in various chemical reactions, particularly those involving the formation of derivatives through nucleophilic substitution and condensation reactions.

Technical Details:

  • In one study, kojic acid was reacted with aromatic aldehydes to form imine structures, which were subsequently transformed into various derivatives .
  • The compound also acts as a competitive inhibitor of tyrosinase, facilitating its role in skin-lightening formulations .
Mechanism of Action

Kojic acid's primary mechanism involves the inhibition of tyrosinase activity. By chelating copper ions essential for tyrosinase function, kojic acid effectively reduces melanin synthesis.

Process:

Data:

  • Studies have shown that kojic acid exhibits significant inhibitory effects on tyrosinase with varying degrees based on its derivatives .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Prismatic needles.
  • Odor: Odorless.
  • Melting Point: 153.5 °C.

Chemical Properties

  • Dissociation Constants: pKa values around 7.90 and 8.03 indicate its weak acidic nature.
  • Solubility: Highly soluble in polar solvents like water and ethanol but less so in non-polar solvents like benzene .
Applications

Kojic acid has diverse applications across various fields:

  1. Cosmetics: Primarily used as a skin-lightening agent due to its ability to inhibit melanin production.
  2. Pharmaceuticals: Investigated for potential therapeutic effects against certain skin disorders.
  3. Food Industry: Employed as a preservative due to its antimicrobial properties derived from its antifungal activity .
  4. Research: Kojic acid derivatives are being studied for their potential as tyrosinase inhibitors in drug design and development .
Biosynthesis and Production of Kojic Acid

Microbial Synthesis via Aspergillus spp. Fermentation

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a secondary metabolite naturally synthesized by filamentous fungi, primarily species within the Aspergillus genus. Aspergillus oryzae, Aspergillus flavus, and Aspergillus tamarii are the most prolific producers, with biosynthesis occurring during the stationary growth phase under aerobic fermentation conditions. The biochemical pathway involves direct conversion of glucose without pyranose ring cleavage, catalyzed by a dedicated enzyme system [1] [8]. Genetic studies confirm that a three-gene cluster (kojA, kojR, kojT) governs biosynthesis:

  • kojA (AFLA_009845): Encodes an FAD-dependent oxidoreductase directly responsible for KA synthesis.
  • kojR (AFLA_009846): A Zn(II)₂Cys₆ transcription factor regulating cluster expression.
  • kojT (AFLA_009847): A major facilitator superfamily (MFS) transporter enabling KA secretion [1] [6] [8].

Phylogenomic analyses reveal this cluster is conserved in Aspergillus section Flavi species, except Aspergillus avenaceus, and is absent in non-producing fungi [6]. Fermentation occurs in liquid or solid-state systems, with glucose concentrations ≥100 g/L typically employed. Batch fermentation lasts 7–14 days, with KA titers plateauing upon nitrogen source depletion [1] [5].

Table 1: Native Aspergillus Strains for Kojic Acid Production

SpeciesStrainKA Titer (g/L)Carbon SourceReference
Aspergillus flavusASU4581.59Glucose (150 g/L) [4]
Aspergillus flavus7 (AUMC)53.5Molasses [5]
Aspergillus oryzaeATCC 101247.86Glucose (100 g/L) [10]
Aspergillus flavus var. columnaris36 (AUMC)15.2Glucose (100 g/L) [5]

Optimization of Fermentation Conditions for Yield Enhancement

Fermentation parameters critically influence KA yield, with carbon source, nitrogen availability, pH, aeration, and agitation being key modifiable factors.

  • Carbon and Nitrogen Sources: Glucose, fructose, and sucrose support high KA production, with glucose being optimal due to its role as the direct precursor. Agro-industrial wastes like molasses, rice fragments, and fruit residues serve as economical alternatives. Molasses-based media yield 53.5 g/L KA with Aspergillus flavus [5]. Low nitrogen concentrations (e.g., 0.05–0.5% yeast extract) enhance production by diverting carbon flux toward secondary metabolism post-growth phase [1] [5].
  • pH and Temperature: Optimal pH ranges from 2.5–3.0, preventing bacterial contamination and inhibiting by-product formation (e.g., citric acid). Temperatures of 28–30°C are standard [4] [5].
  • Aeration and Agitation: Oxygen transfer is crucial for KA biosynthesis. Bubbling agitation (1 vvm) outperforms tangential methods, yielding 7.86 g/L KA with Aspergillus oryzae under light conditions. High agitation rates (150–250 rpm) improve dissolved oxygen and nutrient homogeneity, boosting yields by 30–50% compared to static cultures [10] [5].
  • Culture Duration: Maximal KA accumulation occurs between days 7–14. Extended fermentation (≥144 hours) is often necessary for industrial-scale production [10] [4].

Table 2: Optimized Fermentation Parameters for Kojic Acid Production

ParameterOptimal RangeImpact on Yield
Carbon SourceGlucose (100–150 g/L)↑ Molar conversion >65%
Nitrogen SourceYeast extract (0.05–0.5%)↑ Production under nitrogen limitation
pH2.5–3.0↓ By-product formation (citric/oxalic acids)
Agitation150–250 rpm↑ Oxygen transfer; ↑ 30–50% yield vs. static
Aeration1 vvm (bubbling)↑ Biomass; ↑ KA secretion
Fermentation Time144–168 hoursAllows complete glucose utilization

Metabolic Engineering of Fungal Strains for Industrial Production

Metabolic engineering strategies overcome natural regulatory constraints in Aspergillus spp. to enhance KA productivity:

  • Heterologous Pathway Expression: Aspergillus niger (non-native producer) was engineered to express A. oryzae kojA under the constitutive gpdA promoter. A citric/oxalic acid-deficient host strain (cexA⁻/oahA⁻) redirected carbon toward KA, yielding 20.29 g/L in flasks [1] [3].
  • Regulator Manipulation: Disruption of negative regulators (nrkA, nrkB, nrkC, nrkD) in Aspergillus niger S1991 increased KA titers. The ΔnrkC strain achieved 25.71 g/L in a pH-controlled bioreactor—a 26.7% improvement over the parental strain [1] [3].
  • Promoter Engineering: Replacing native promoters with KA-biosynthetic promoters (e.g., kojA promoter) enables long-term expression. In A. oryzae ΔkojA, polyketide synthase expression under the kojA promoter sustained production for 10 days, validating its utility for secondary metabolites [9].
  • CRISPR-Mediated Optimization: In Aspergillus flavus, CRISPR/Cas9 confirmed the KojR-binding motif (5′-CGRCTWAGYCG-3′) in the kojA promoter. Mutations here abolished KA production, underscoring the motif’s role in transcriptional activation [6].

Extraction and Purification Methodologies

Recovery of KA from fermentation broths involves physical separation, chemical extraction, and crystallization:

  • Broth Pretreatment: Mycelia are removed via filtration or centrifugation. Acidification (pH 1.5–2.0) precipitates impurities and enhances KA stability [4] [5].
  • Solvent Extraction: Ethyl acetate is the preferred solvent due to KA’s high solubility. Continuous extraction at 25–30°C achieves >90% recovery. Alternatives include ethanol or isopropanol, though they yield lower purity [4] [5].
  • Crystallization: Crude KA extracts are dissolved in hot water (≥80°C), decolorized with activated charcoal, and cooled to 4°C. Needle-like crystals form with >98% purity, as verified by XRD and FTIR [4].
  • Analytical Quantification: Spectrophotometry at 290 nm or reaction with 2,6-dichlorophenolindophenol (DCIP) provides rapid quantification. HPLC (C18 column, methanol/water mobile phase) offers high-precision monitoring [5] [7].

Modern approaches explore adsorption resins or membrane filtration to reduce solvent use, though industrial-scale implementation remains limited [4].

Properties

CAS Number

123712-78-7

Product Name

Kojic acid

IUPAC Name

5-hydroxy-2-(hydroxymethyl)pyran-4-one

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

InChI

InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2

InChI Key

BEJNERDRQOWKJM-UHFFFAOYSA-N

SMILES

C1=C(OC=C(C1=O)O)CO

Solubility

Soluble in ethanol, ethyl ether, acetone, DMSO; slightly soluble in benzene
Soluble in water, acetone; slightly solluble in ether; insoluble in benzene
Sparingly soluble in pyridine
In water, 9.35X10+5 mg/L at 25 °C (est)

Synonyms

5-((3-aminopropyl)phosphinooxy)-2-(hydroxymethyl)-4H-pyran-4-one
kojic acid
kojyl-APPA

Canonical SMILES

C1=C(OC=C(C1=O)O)CO

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